Cas no 1464981-03-0 (2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid)

2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid
- AKOS013464797
- EN300-1071211
- 1464981-03-0
- 2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)propanoic acid
-
- Inchi: 1S/C14H18FNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-7-5-6-8-10(9)15/h5-8H,1-4H3,(H,16,19)(H,17,18)
- InChI Key: CAMMGMRKWSGJFY-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(C(=O)O)(C)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 283.12198622g/mol
- Monoisotopic Mass: 283.12198622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 75.6Ų
2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1071211-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)propanoic acid |
1464981-03-0 | 5g |
$2235.0 | 2023-06-10 | ||
Enamine | EN300-1071211-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)propanoic acid |
1464981-03-0 | 95% | 0.1g |
$364.0 | 2023-10-28 | |
Enamine | EN300-1071211-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)propanoic acid |
1464981-03-0 | 10g |
$3315.0 | 2023-06-10 | ||
Enamine | EN300-1071211-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)propanoic acid |
1464981-03-0 | 95% | 0.05g |
$348.0 | 2023-10-28 | |
Enamine | EN300-1071211-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)propanoic acid |
1464981-03-0 | 1g |
$770.0 | 2023-06-10 | ||
Enamine | EN300-1071211-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)propanoic acid |
1464981-03-0 | 95% | 0.25g |
$381.0 | 2023-10-28 | |
Enamine | EN300-1071211-5g |
2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)propanoic acid |
1464981-03-0 | 95% | 5g |
$1199.0 | 2023-10-28 | |
Enamine | EN300-1071211-10g |
2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)propanoic acid |
1464981-03-0 | 95% | 10g |
$1778.0 | 2023-10-28 | |
Enamine | EN300-1071211-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)propanoic acid |
1464981-03-0 | 95% | 0.5g |
$397.0 | 2023-10-28 | |
Enamine | EN300-1071211-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)propanoic acid |
1464981-03-0 | 95% | 2.5g |
$810.0 | 2023-10-28 |
2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid Related Literature
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
Additional information on 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid
Introduction to 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid (CAS No. 1464981-03-0)
2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 1464981-03-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both protective and fluorinated functional groups, which make it a versatile intermediate in the synthesis of biologically active agents. The structure of this compound incorporates a tert-butoxy carbonyl (Boc) group, which serves as a protecting group for amines, and a fluorophenyl moiety, which is known for its ability to modulate metabolic pathways and enhance binding affinity in drug candidates.
The Boc group is widely employed in peptide synthesis and drug development to prevent unwanted side reactions involving the amine functionality. Its stability under various reaction conditions makes it an ideal choice for protecting groups in multi-step synthetic routes. On the other hand, the fluorophenyl ring introduces a fluorine atom into the molecular structure, which is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as bioavailability, metabolic stability, and receptor binding affinity. The combination of these features in 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid positions it as a valuable building block for the design and synthesis of novel therapeutic agents.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various biological processes and are often implicated in diseases such as cancer and inflammation. The unique structural features of 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid make it a promising candidate for designing PPI modulators. The fluorine atom in the phenyl ring can serve as a key interaction point with the target protein, while the Boc-protected amine can be further functionalized to introduce additional binding motifs. This flexibility allows chemists to fine-tune the properties of the resulting compounds to achieve high specificity and efficacy.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and dysregulation of these pathways is associated with numerous diseases, particularly cancer. The fluorophenyl moiety has been shown to enhance binding affinity to kinase active sites due to its ability to form hydrophobic interactions and π-stacking with aromatic residues in the enzyme. Furthermore, the presence of a secondary amine group protected by a Boc group provides a handle for further derivatization, allowing for the introduction of additional pharmacophores that can optimize potency and selectivity.
Recent advancements in computational chemistry have also highlighted the importance of fluorine-containing compounds in drug discovery. Fluorine atoms can influence both the physical properties and biological activity of molecules. For instance, they can increase metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. Additionally, fluorine atoms can enhance binding affinity by participating in weak interactions such as halogen bonding. These properties have made fluorinated compounds increasingly popular in modern drug design, and 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid exemplifies this trend.
The synthesis of 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid involves several key steps that showcase modern synthetic methodologies. The introduction of the Boc group typically requires an amine-reactive reagent such as di-tert-butyl dicarbonate (Boc₂O), followed by coupling with an appropriate carboxylic acid derivative or activated ester. The subsequent installation of the fluorophenyl moiety can be achieved through nucleophilic aromatic substitution (SNAr) or other cross-coupling reactions such as Suzuki-Miyaura coupling if palladium catalysis is employed. These synthetic strategies highlight the compound's utility as a versatile intermediate in complex molecular architectures.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic profiles and improved therapeutic outcomes. For example, fluoroaromatics have been incorporated into numerous FDA-approved drugs, including anticancer agents like capecitabine (Xeloda®) and antiviral drugs like oseltamivir (Tamiflu®). The structural motif present in 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid aligns well with these trends, making it an attractive scaffold for developing next-generation therapeutics.
In conclusion, 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)propanoic acid (CAS No. 1464981-03-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its combination of protective and fluorinated functional groups makes it an invaluable intermediate for designing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, compounds like this are poised to play a critical role in shaping the future of drug discovery and development.
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